molecular formula C16H33NO2 B14197855 N-Dodecyl-2-hydroxy-2-methylpropanamide CAS No. 847475-34-7

N-Dodecyl-2-hydroxy-2-methylpropanamide

Cat. No.: B14197855
CAS No.: 847475-34-7
M. Wt: 271.44 g/mol
InChI Key: QBVRTYJUMKTEOZ-UHFFFAOYSA-N
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Description

N-Dodecyl-2-hydroxy-2-methylpropanamide is an organic compound with the CAS Registry Number 5422-41-3 . It has a molecular formula of C15H31NO2 and a molecular weight of 257.41 g/mol . This compound is characterized by a topological polar surface area of approximately 49.3 Ų . As an amide derivative, it is part of a class of chemicals that are often investigated for their surface-active properties and potential applications in material science. The structural motif of a hydroxypropanamide is present in various chemical domains, including polymer chemistry and pharmaceutical research, where such compounds can serve as intermediates or possess biological activity . This product is intended for research purposes as a chemical standard or for use in experimental synthesis. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

847475-34-7

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

N-dodecyl-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17-15(18)16(2,3)19/h19H,4-14H2,1-3H3,(H,17,18)

InChI Key

QBVRTYJUMKTEOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-Dodecyl-2-hydroxy-2-methylpropanamide involves the amidation of dodecylamine with 2-hydroxy-2-methylpropanoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of dodecyl nitrile in the presence of a suitable catalyst like palladium on carbon (Pd/C) to yield the desired amide.

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Dodecyl-2-hydroxy-2-methylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the substituent used.

Scientific Research Applications

Chemistry: N-Dodecyl-2-hydroxy-2-methylpropanamide is used as a surfactant in chemical reactions to enhance solubility and stability of reactants and products.

Biology: In biological research, this compound is employed in the formulation of buffers and media to maintain cell membrane integrity and facilitate protein extraction.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules.

Industry: The compound is widely used in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.

Mechanism of Action

The mechanism by which N-Dodecyl-2-hydroxy-2-methylpropanamide exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in applications such as emulsification, where it helps in stabilizing emulsions by preventing the coalescence of droplets.

Molecular Targets and Pathways:

    Cell Membranes: The compound interacts with lipid bilayers, enhancing permeability and facilitating the transport of molecules across cell membranes.

    Proteins: It can bind to proteins, altering their conformation and stability, which is useful in protein extraction and purification processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-Hexadecyl-2-hydroxypropanamide (CAS 5323-53-5)
  • Molecular Formula: C₁₉H₃₉NO₂
  • Molecular Weight : 313.52 g/mol
  • Key Differences : Features a longer hexadecyl (C₁₆) chain instead of dodecyl (C₁₂).
  • Impact : Increased alkyl chain length enhances hydrophobicity, likely reducing water solubility and increasing melting points compared to the dodecyl analog. Such derivatives are often used in lubricants or thickeners due to their higher viscosity .
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide
  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • Key Differences : Replaces the dodecyl chain with a short hydroxyethyl group and introduces a 2,2-dimethyl substitution on the propanamide backbone.
  • Impact : The polar hydroxyethyl group and methyl branching improve water solubility, making this compound suitable for cosmetic or pharmaceutical applications requiring hydrophilic properties .
Dodecyl-2-N,N-dimethylaminopropionate Hydrochloride
  • Molecular Formula: Not explicitly provided (see ), but structurally distinct due to an ester linkage and dimethylamino group.
  • Key Differences : Contains an ester (vs. amide) functional group and a tertiary amine hydrochloride salt.
  • Impact : The ionic nature of the hydrochloride salt enhances water solubility, while the ester group increases susceptibility to hydrolysis. This compound is likely used in drug delivery systems or as a cationic surfactant .

Physicochemical Properties Comparison

Property N-Dodecyl-2-hydroxypropanamide N-Hexadecyl-2-hydroxypropanamide N-(2-Hydroxyethyl)-2,2-dimethylpropanamide Dodecyl-2-N,N-dimethylaminopropionate HCl
Molecular Weight 257.41 g/mol 313.52 g/mol 145.20 g/mol Not Provided
Density 1.3 g/cm³ Not Provided Not Provided Not Provided
Boiling Point 577.7°C Not Provided Not Provided Not Provided
Solubility Low (hydrophobic alkyl chain) Very Low (longer chain) High (polar groups) High (ionic salt)
Applications Surfactants, emulsifiers Lubricants, thickeners Cosmetics, pharmaceuticals Pharmaceuticals, cationic surfactants

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